![molecular formula C12H9BrClFN2S B3081850 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine CAS No. 1112937-26-4](/img/structure/B3081850.png)
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine
Übersicht
Beschreibung
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a bromoethyl group, a chlorophenylthio group, and a fluorine atom attached to the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Bromoethylation: The bromoethyl group can be introduced through a nucleophilic substitution reaction using 1-bromoethane and a suitable base.
Thioether Formation: The chlorophenylthio group can be introduced by reacting the intermediate with 4-chlorothiophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the chlorophenylthio group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation can lead to sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or nucleic acids. The chlorophenylthio group can modulate the compound’s binding affinity and specificity, while the fluorine atom can influence its metabolic stability and bioavailability. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Bromoethyl)-6-[(4-methylphenyl)thio]-5-fluoropyrimidine: Similar structure but with a methyl group instead of a chlorine atom.
4-(1-Bromoethyl)-6-[(4-nitrophenyl)thio]-5-fluoropyrimidine: Similar structure but with a nitro group instead of a chlorine atom.
4-(1-Bromoethyl)-6-[(4-methoxyphenyl)thio]-5-fluoropyrimidine: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness
4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine is unique due to the presence of the chlorophenylthio group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4-(1-bromoethyl)-6-(4-chlorophenyl)sulfanyl-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClFN2S/c1-7(13)11-10(15)12(17-6-16-11)18-9-4-2-8(14)3-5-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMNIJGSJIQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=N1)SC2=CC=C(C=C2)Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClFN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

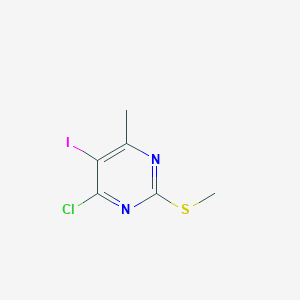

amino]thiophene-2-carboxylic acid](/img/structure/B3081789.png)
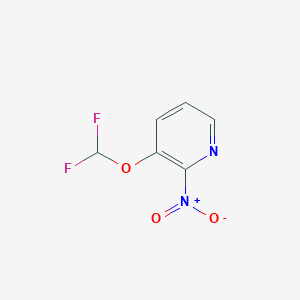
![5-bromo-1-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3081798.png)
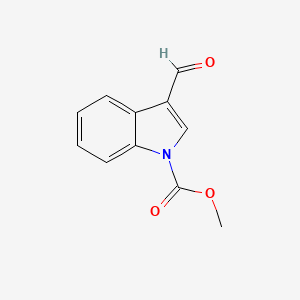

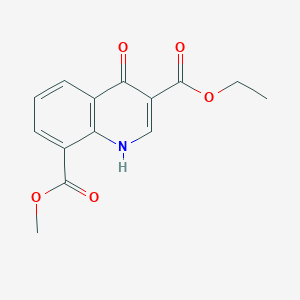
![2-Propylthiazolo[4,5-c]quinoline](/img/structure/B3081816.png)
![2-methyl-6-(3-methylbutyl)-5-sulfanylidene-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3081842.png)
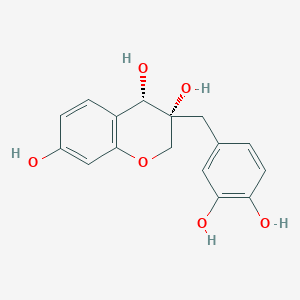
![3-methoxy-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3081858.png)
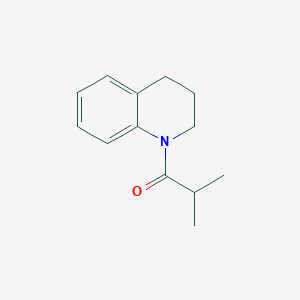
![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)
